Aluminium dihydrogen phosphate

Vue d'ensemble

Description

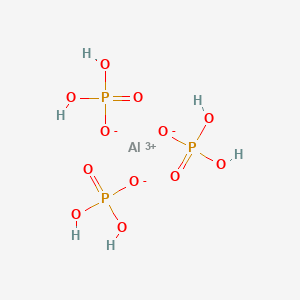

Aluminium dihydrogen phosphate is an inorganic compound with the formula Al(H2PO4)3. It is a white solid that can exist in different forms depending on the amount of water in the compound . It is used as intermediates and solid separation agents in various industries such as petroleum, chemical industry, shipbuilding, space technology, electric industry, high-temperature kilns, heat treatment resistance furnaces, and electric insulation .

Synthesis Analysis

When the molar ratio of phosphoric acid to aluminum hydroxide is 1:3, the reaction produces stoichiometric aluminum dihydrogen phosphate (Al(H2PO4)3). If there is an excess of Al(OH)3, an intermediate, monohydroxy aluminum dihydrogen phosphate (HO-Al-(H2PO4)2), appears. This intermediate is unstable and continues to react in two ways: intramolecular dehydration to form phosphoric acid hydrogen-dihydrogen aluminum diphosphate (H2PO4)Al(HPO4), and intermolecular dehydration cross-linking to form a polymeric macromolecular aluminum phosphate .Molecular Structure Analysis

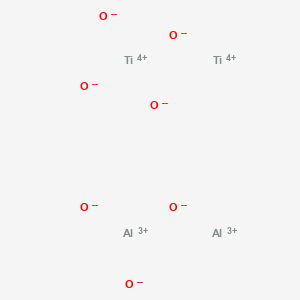

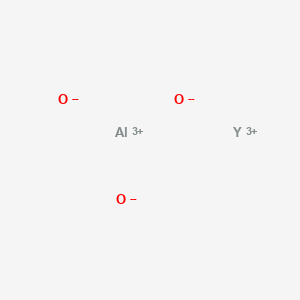

According to X-ray crystallography analysis, the structure of Aluminium dihydrogen phosphate consists of a coordination polymer featuring octahedral Al3+ centers bridged by tetrahedral dihydrogen phosphate ligands. The dihydrogen phosphate ligands are bound to Al3+ as monodentate ligands .Chemical Reactions Analysis

Aluminium dihydrogen phosphate can undergo various reactions depending on the conditions. For example, when heated, these materials convert sequentially to a family of related polyphosphate salts including aluminium triphosphate (AlH2P3O10.2H2O), aluminium hexametaphosphate (Al2P6O18), and aluminium tetrametaphosphate (Al4(P4O12)3) .Physical And Chemical Properties Analysis

Aluminium dihydrogen phosphate is a white crystalline solid that is soluble in water. It has a molecular weight of 317.94 g/mol and a density of 2.37 g/cm3 .Applications De Recherche Scientifique

Mechanical Engineering: Enhanced Mechanical Properties of Aluminum Foams

- Summary of Application : ADP is used as a binding agent between Aluminum particles in the fabrication of Aluminum foams . These foams have attracted considerable attention for applications in fields of military and commercial industries due to their low density, splendid strength and stiffness to weight ratios, exceptional mechanical energy absorption to impact, excellent sound absorption and good insulation properties .

- Methods of Application : The powder metallurgy route was employed to fabricate aluminum foams with open and small cells. Starch acetate powder was adopted as a space holder, which evaporates during carbonization and leaves behind pores in the Aluminum matrix .

- Results or Outcomes : It is shown that both mechanical property and energy absorption ability are improved with an appropriate amount of ADP .

Materials Science: Corrosion Resistance of PTFE Composite Ceramic Coatings

- Summary of Application : ADP is used in the preparation of polytetrafluoroethylene (PTFE) composite ceramic coatings on AISI 304L stainless steel to improve the corrosion resistance of the coatings .

- Methods of Application : AP is hybridized with methyltriethoxysilane (MTES), and the structure of the hybrid AP is characterized by Fourier ‐transform infrared spectroscopy and X‐ray photoelectron spectroscopy .

- Results or Outcomes : The corrosion potential of hybrid AP coatings all move in a positive direction, and the corrosion current density is lower than that of unhybridized AP coatings .

Industrial Applications: Hardening Effect

- Summary of Application : The use of ADP as a curing agent improves the strength of materials .

- Methods of Application : With the increase of heating temperature, the strength increases further, which is due to the formation of chain and ring tetrahedrons of aluminum phosphate and alumina to form a polymer framework .

- Results or Outcomes : The strength of the materials increases with the increase of heating temperature .

Agriculture: Phosphorus Source in Fertilizers

- Summary of Application : ADP is used as a phosphorus source in the production of fertilizers .

- Methods of Application : The compound is mixed with other necessary nutrients and minerals to form a balanced fertilizer .

- Results or Outcomes : The use of ADP in fertilizers helps in the healthy growth of plants by providing them with the necessary phosphorus .

Industrial Applications: High-Temperature Kilns and Heat Treatment Resistance Furnaces

- Summary of Application : ADP is used in the manufacturing of high-temperature kilns and heat treatment resistance furnaces . These applications are prevalent in industries such as petroleum, chemical, shipbuilding, space technology, and the electric industry .

- Methods of Application : ADP is incorporated into the materials used in the construction of these kilns and furnaces. It enhances their resistance to high temperatures .

- Results or Outcomes : The use of ADP in these applications results in kilns and furnaces that can withstand higher temperatures, thereby improving their efficiency and lifespan .

Construction Industry: Hardening Effect

- Summary of Application : ADP is used as a curing agent in the construction industry . It improves the strength of materials, making them more durable and resistant to wear .

- Methods of Application : The colloidal phosphate is transformed into a crystalline form. The use of ADP as a curing agent improves the strength of materials .

- Results or Outcomes : The use of ADP as a curing agent results in materials with enhanced strength. This leads to more durable and long-lasting structures .

Industrial Applications: Solid Separation Agents

- Summary of Application : ADP is used as a solid separation agent in various industries . This application is prevalent in industries such as petroleum, chemical industry, shipbuilding, space technology, and the electric industry .

- Methods of Application : ADP is incorporated into the materials used in the separation process. It enhances their ability to separate solids from liquids or other solids .

- Results or Outcomes : The use of ADP in these applications results in more efficient and effective separation processes .

Materials Science: Corrosion Resistance of PTFE Composite Ceramic Coatings

- Summary of Application : ADP is used in the preparation of polytetrafluoroethylene (PTFE) composite ceramic coatings on AISI 304L stainless steel to improve the corrosion resistance of the coatings .

- Methods of Application : AP is hybridized with methyltriethoxysilane (MTES), and the structure of the hybrid AP is characterized by Fourier ‐transform infrared spectroscopy and X‐ray photoelectron spectroscopy .

- Results or Outcomes : The corrosion potential of hybrid AP coatings all move in a positive direction, and the corrosion current density is lower than that of unhybridized AP coatings .

Safety And Hazards

Orientations Futures

Research is ongoing to improve the properties of Aluminium dihydrogen phosphate. For example, hybrid Aluminium dihydrogen phosphate has been used to improve the corrosion resistance of PTFE composite ceramic coatings . Another study discussed the immune stimulation mechanism of aluminum phosphate adjuvants and the differences between aluminum phosphate adjuvants and aluminum hydroxide adjuvants .

Propriétés

IUPAC Name |

aluminum;dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Al.3H3O4P/c;3*1-5(2,3)4/h;3*(H3,1,2,3,4)/q+3;;;/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGPUVZXXZFNFBF-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

OP(=O)(O)[O-].OP(=O)(O)[O-].OP(=O)(O)[O-].[Al+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

AlH6O12P3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2094005 | |

| Record name | Aluminum phosphate (Al(H2PO4)3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2094005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Dry Powder, Liquid; Liquid; Other Solid | |

| Record name | Phosphoric acid, aluminum salt (3:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Product Name |

Aluminium dihydrogen phosphate | |

CAS RN |

13530-50-2 | |

| Record name | Phosphoric acid, aluminum salt (3:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013530502 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphoric acid, aluminum salt (3:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Aluminum phosphate (Al(H2PO4)3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2094005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Aluminium tris(dihydrogen phosphate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.508 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

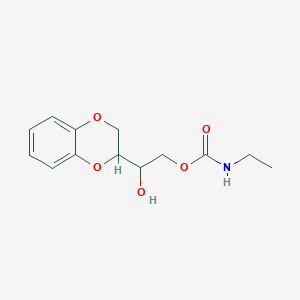

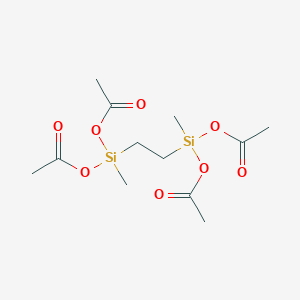

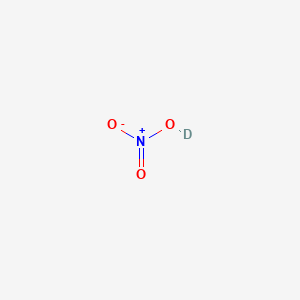

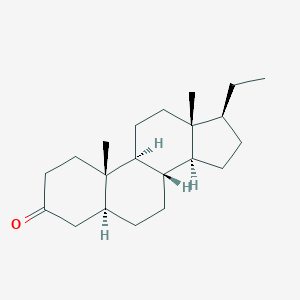

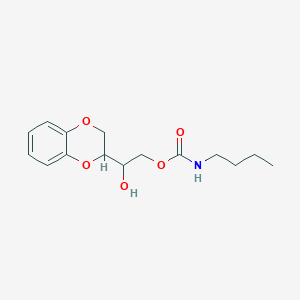

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1R,2R,4S)-1,2-Dichlorobicyclo[2.2.1]heptane](/img/structure/B76675.png)